BMS-480404
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Overview
Description
BMS-480404 is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes benzeneacetic acid and two chlorophenyl groups attached via methoxy linkages
Scientific Research Applications
BMS-480404 has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-480404 typically involves multi-step organic reactions. One common method includes the reaction of benzeneacetic acid with 2-chlorophenol in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and methoxylation, to yield the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
BMS-480404 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of BMS-480404 involves its interaction with specific molecular targets. The compound’s alpha-hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 2,3-bis((2-bromophenyl)methoxy)-alpha-hydroxy-: Similar structure but with bromine atoms instead of chlorine.
Benzeneacetic acid, 2,3-bis((2-fluorophenyl)methoxy)-alpha-hydroxy-: Fluorine atoms replace chlorine, affecting reactivity and biological activity.
Uniqueness
The presence of chlorine atoms in BMS-480404 imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its bromine and fluorine analogs.
Properties
CAS No. |
533889-36-0 |
---|---|
Molecular Formula |
C22H18Cl2O5 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2S)-2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H18Cl2O5/c23-17-9-3-1-6-14(17)12-28-19-11-5-8-16(20(25)22(26)27)21(19)29-13-15-7-2-4-10-18(15)24/h1-11,20,25H,12-13H2,(H,26,27)/t20-/m0/s1 |
InChI Key |
NCWQPARYSYJFNI-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)[C@@H](C(=O)O)O)Cl |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-480404; BMS 480404; BMS480404; UNII-T78485CEYD. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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